molecular formula C30H25NO4 B557511 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid CAS No. 199110-64-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid

Cat. No. B557511
CAS RN: 199110-64-0
M. Wt: 463,53 g/mole
InChI Key: VSGACONKQRJFGX-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
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Scientific Research Applications

Self-Assembled Structures in Amino Acids

The compound has been studied for its self-assembling properties in modified aliphatic uncharged single amino acids. Notably, different variants of this compound form unique self-assembled structures under various conditions. These structures exhibit diverse morphologies like flower-like, tube-like, and fibers, depending on factors such as temperature and concentration. Such self-assembled architectures have potential applications in designing novel materials in nanotechnology and material science (Gour et al., 2021).

Synthesis of β-Amino Acids

The compound has been utilized in the preparation of new N-Fmoc-protected β2-homoamino acids. A critical step in the process is a diastereoselective amidomethylation, showcasing its potential in large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. This highlights its role in facilitating the synthesis of complex peptide structures (Šebesta & Seebach, 2003).

Photophysics and Bioimaging

This compound's derivative has been used in the study of linear photophysical characterization and two-photon absorption properties. The study revealed insights into the electronic structures, solvatochromic effects, and fluorescence quantum yield of the compound. The findings have implications for integrin imaging and potentially in the development of probes for biomedical analysis (Morales et al., 2010).

Material Science and Nanotechnology

The compound and its variants have been used in controlled morphological studies of self-assembled structures, with applications in material science and nanotechnology. The studies demonstrate how environmental factors can induce morphological changes in these structures, indicating potential for controlled and targeted applications in various fields (Kshtriya et al., 2021).

Mechanism of Action

Target of Action

Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .

Mode of Action

Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .

Pharmacokinetics

It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel

Result of Action

The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGACONKQRJFGX-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199110-64-0
Record name Fmoc-L-4,4'-biphenylalanine
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